Pregn-4-en-3-one

Overview

Description

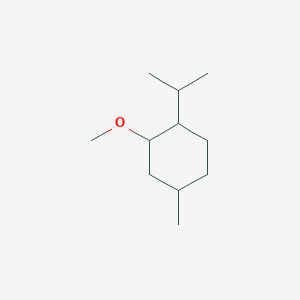

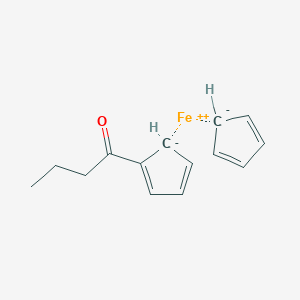

“Pregn-4-en-3-one” is a chemical compound with the molecular formula C21H32O . It is also known by other names such as “Pregn-4-en-3-on” in German, “Prégn-4-én-3-one” in French .

Synthesis Analysis

The synthesis of “Pregn-4-en-3-one” involves the reduction of 17α-hydroxyprogesterone (1) with NaBH4, which produces 17α,20β-dihydroxypregn-4-en-3-one (2) and pregn-4-en-3β,17α,20β-triol (3) in 30% yield .

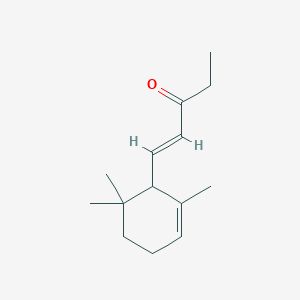

Molecular Structure Analysis

The molecular structure of “Pregn-4-en-3-one” consists of 21 carbon atoms, 32 hydrogen atoms, and 1 oxygen atom . The average mass is 300.478 Da and the monoisotopic mass is 300.245331 Da .

Physical And Chemical Properties Analysis

“Pregn-4-en-3-one” has a density of 1.0±0.1 g/cm3, a boiling point of 412.5±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.5±3.0 kJ/mol and the flash point is 196.9±10.4 °C . The index of refraction is 1.534 and the molar refractivity is 90.8±0.4 cm3 .

Scientific Research Applications

Metabolism in Human Myometrium : Progesterone is metabolized in human myometrium into multiple products like pregn-4-en-20α-ol-3-one and others. This metabolism in myometrium is distinct from that in endometrium and general somatic tissue (Bryson & Sweat, 1969).

Identification in Ovarian Venous Blood of Rabbits : Progesterone and its derivative, 20a-hydroxy-pregn-4-en-3-one, were identified in the ovarian venous blood of rabbits, highlighting their biological significance (Simmer, Hilliard, & Archibald, 1963).

Nuclear Magnetic Resonance Applications : The study demonstrates the application of nuclear magnetic resonance for determining the position and configuration of hydroxyl groups in steroidal molecules like pregn-4-ene derivatives (Kawazoe et al., 1963).

Role in Fluorimetric Determination : Pregn-4-ene-3,6,20-trione, formed by alkaline oxidation of progesterone, plays a significant role in the fluorimetric determination of progesterone (Langenbach & Knoche, 1968).

Transformation into Pregn-4-ene Derivatives : A method for transforming 5α-H-pregn-16-en-3β-ol-20-one into pregn-4-ene derivatives was proposed, involving microbiological hydroxylation and introducing the 4-en-3-one grouping (Turuta et al., 1992).

Maintenance of Pregnancy in Rats : Studies on 20α-hydroxy-pregn-4-ene-3-one and its isomers show their ability to maintain pregnancy in spayed rats, indicating their hormonal activity (Talwalker, Krähenbühl, & Desaulles, 1966).

Bovine Luteal Tissue Studies : Conversion rates of 3 β -hydroxy-pregn-5-en-20-one to pregn-4-en-3,20-dione in bovine luteal tissue vary with the estrous cycle, offering insights into bovine reproductive physiology (Sasser & Cupps, 1969).

properties

IUPAC Name |

(8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h13-14,17-19H,4-12H2,1-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGFEWYXKDFVIQ-NWSAAYAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447817 | |

| Record name | pregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregn-4-en-3-one | |

CAS RN |

1232-18-4 | |

| Record name | pregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.